REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1)[CH3:2].[Br:9]Br>S(=O)(=O)(O)O>[Br:9][C:7]1[S:6][C:5]([NH2:8])=[N:4][C:3]=1[CH2:1][CH3:2]
|
Name
|
|
Quantity
|
1.125 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1N=C(SC1)N
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Name
|
|
Quantity
|
0.494 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ice Na2CO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
, the reaction mixture was carefully poured
|
Type
|
EXTRACTION
|
Details
|
twofold extracted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C(S1)N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.306 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |